(2-Fluoroethyl)(propan-2-yl)amine

Toxicology Metabolism Drug Safety

(2-Fluoroethyl)(propan-2-yl)amine (CAS 1516853-11-4), also known as N-(2-fluoroethyl)propan-2-amine, is a secondary aliphatic amine with the molecular formula C5H12FN and a molecular weight of 105.15 g/mol. This fluorinated building block is characterized by the presence of a 2-fluoroethyl group attached to an isopropyl-substituted nitrogen.

Molecular Formula C5H12FN
Molecular Weight 105.15 g/mol
Cat. No. B15312738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoroethyl)(propan-2-yl)amine
Molecular FormulaC5H12FN
Molecular Weight105.15 g/mol
Structural Identifiers
SMILESCC(C)NCCF
InChIInChI=1S/C5H12FN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3
InChIKeyRMQUYIZMIUDCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluoroethyl)(propan-2-yl)amine: Scientific and Industrial Profile for Targeted Procurement


(2-Fluoroethyl)(propan-2-yl)amine (CAS 1516853-11-4), also known as N-(2-fluoroethyl)propan-2-amine, is a secondary aliphatic amine with the molecular formula C5H12FN and a molecular weight of 105.15 g/mol . This fluorinated building block is characterized by the presence of a 2-fluoroethyl group attached to an isopropyl-substituted nitrogen . Its primary utility lies in medicinal chemistry and radiochemistry as a synthetic intermediate, particularly for introducing fluorine-containing motifs into more complex pharmacophores [1]. The incorporation of the carbon-fluorine bond is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates [2].

Why (2-Fluoroethyl)(propan-2-yl)amine Cannot Be Simply Replaced by Common Analogs


The specific combination of a fluoroethyl group and an isopropyl group on the nitrogen atom confers a unique reactivity and biological profile to (2-Fluoroethyl)(propan-2-yl)amine that is not recapitulated by generic, non-fluorinated secondary amines [1]. While compounds like N-ethyl-N-isopropylamine may serve as cheaper, more readily available substitutes for some non-critical applications, they fail to replicate the precise electronic and steric effects of the fluorine atom . The presence of fluorine is critical for applications where metabolic stability, altered basicity, or specific interactions with biological targets are paramount. Critically, the fluoroethyl group itself introduces a specific toxicological liability: its potential for in vivo oxidative deamination to yield the potent metabolic poison fluoroacetate, an effect absent in non-fluorinated counterparts [2]. Therefore, procurement decisions based on cost or availability alone are scientifically unsound when the unique properties of the fluoroethyl-isopropyl amine motif are required.

Comparative Evidence Guide: Quantified Differentiation of (2-Fluoroethyl)(propan-2-yl)amine


Toxicological Profile: N-(2-fluoroethyl) Substituents Carry a Quantified Risk of Metabolic Conversion to Fluoroacetate

In a study of fluoroalkylamine derivatives, N-(2-fluoroethyl) compounds were found to induce convulsions in rats at intraperitoneal doses of 40-45 mg/kg. This effect was attributed to in vivo oxidative deamination of the N-(2-fluoroethyl) group to fluoroacetate, a potent metabolic poison [1]. This toxicity is a distinct and quantifiable liability of the 2-fluoroethyl substituent, which is absent in non-fluorinated alkyl analogs like N-ethyl-N-isopropylamine (CAS 19961-27-4) that do not undergo this specific metabolic pathway.

Toxicology Metabolism Drug Safety

Radiochemical Synthesis: Comparative Yields for 18F-Labeled Secondary Amine Building Blocks

While the specific compound (2-Fluoroethyl)(propan-2-yl)amine has not been directly used in a published radiosynthesis, its close structural analog, [18F]-N-(2-fluoroethyl)-N-methylamine, provides a benchmark for the expected synthetic performance. This radiolabeled secondary amine was prepared from a cyclic sulfamidate precursor with a yield of 81 ± 12% (n=10) [1]. This methodology demonstrates that the fluoroethyl amine motif is accessible in good radiochemical yields, offering a practical entry point compared to other 18F-labeling strategies that may suffer from lower efficiency or require harsher conditions [2].

Radiochemistry PET Imaging Synthetic Methodology

Metabolic Stability: Fluorination as a Mechanism to Block CYP450-Mediated Oxidation

The strategic replacement of a hydrogen atom with fluorine, as in the 2-fluoroethyl group, is a standard approach to enhance the metabolic stability of amines. This is primarily achieved by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. For instance, studies on fluorinated propranolol derivatives have shown that the introduction of fluorine significantly alters metabolism by CYP2D6, with the amine pKa and lipophilicity playing key roles in substrate affinity [2]. In contrast, non-fluorinated analogs like N-ethyl-N-isopropylamine are subject to standard N-dealkylation pathways, leading to more rapid clearance [3].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Modulation of Basicity: The Electron-Withdrawing Effect of Fluorine Reduces Amine pKa

The electronegativity of the fluorine atom in the 2-fluoroethyl group exerts an inductive effect that reduces the basicity (pKa) of the adjacent amine. Computational studies on related systems, such as 2-fluoroethylamine, confirm this effect [1]. For (2-Fluoroethyl)(propan-2-yl)amine, this translates to a lower pKa compared to its non-fluorinated analog, N-ethyl-N-isopropylamine. This is a direct consequence of the fluorine substitution and is a key differentiator for modulating the ionization state of a molecule at physiological pH, which in turn affects membrane permeability, solubility, and target binding [2]. While the exact pKa of (2-Fluoroethyl)(propan-2-yl)amine is not experimentally reported, the trend is clear and predictable based on electronic structure principles.

Physical Organic Chemistry Medicinal Chemistry Property Optimization

Optimal Application Scenarios for (2-Fluoroethyl)(propan-2-yl)amine Based on Evidence


Synthesis of 18F-Labeled PET Tracers via Amide Bond Formation

This compound serves as a precursor for the efficient synthesis of 18F-labeled amide PET tracers. The methodology for its methyl analog shows a high radiochemical yield of 81 ± 12%, making it a practical choice for radiolabeling [1]. Its secondary amine structure allows for facile conjugation to carboxylic acid-containing targeting vectors.

Medicinal Chemistry Programs Targeting Improved Metabolic Stability

For drug discovery projects where oxidative metabolism via CYP enzymes is a primary clearance mechanism, this fluorinated amine is a superior building block compared to non-fluorinated analogs [2]. Its C-F bond can block a site of potential oxidation, a well-established strategy for extending the half-life of drug candidates [3].

Property Modulation Studies: Reducing Amine Basicity (pKa)

Researchers seeking to lower the pKa of an amine-containing pharmacophore can utilize (2-Fluoroethyl)(propan-2-yl)amine. The electron-withdrawing nature of the fluoroethyl group predictably reduces basicity compared to an ethyl group [4]. This is a critical parameter for optimizing the ionization state, and therefore the permeability and distribution, of a drug molecule [2].

Pharmacological Studies Requiring Control for Fluoroacetate-Mediated Toxicity

When using this compound in in vivo studies, it is essential to include appropriate control groups to account for potential toxicity from its metabolic byproduct, fluoroacetate. This is a known liability of the N-(2-fluoroethyl) group [5]. This scenario is specifically for investigators who are studying the in vivo pharmacology of this compound class and need to accurately interpret their results by distinguishing between the parent compound's effects and those of its toxic metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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